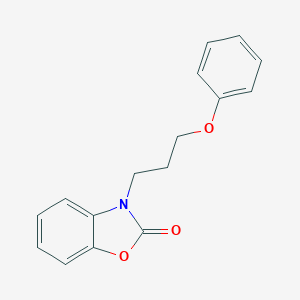

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-phenoxypropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFGVIAAKOILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of o-Aminophenol Derivatives

The most widely reported method involves cyclizing o-aminophenol with carbonyl sources under acidic conditions. Phosgene (COCl₂) or urea (NH₂CONH₂) facilitates intramolecular cyclization to form the benzoxazolone ring.

-

Dissolve o-aminophenol (10 mmol) in anhydrous dichloromethane.

-

Add phosgene (1.2 eq) dropwise at 0°C under nitrogen.

-

Stir at reflux (40°C) for 6 hours.

-

Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).

Alternative Route: Oxidative Cyclization

Aerobic oxidation of 2-aminophenol esters using Cu(I) catalysts provides a metal-mediated pathway:

Advantages : Avoids toxic phosgene; Yield : 70–75%

Side Chain Introduction: 3-Phenoxypropyl Functionalization

The phenoxypropyl group is installed via N-alkylation or Mitsunobu reactions.

N-Alkylation of Benzoxazolone

Reagents :

-

3-Phenoxypropyl bromide (1.2 eq)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DMF or acetonitrile

-

Suspend benzoxazolone (10 mmol) in anhydrous DMF.

-

Add K₂CO₃ (2.5 eq) and 3-phenoxypropyl bromide (1.2 eq).

-

Heat at 80°C for 12 hours.

-

Filter, concentrate, and purify via silica chromatography (hexane/EtOAc 4:1).

Mitsunobu Coupling

For sterically hindered substrates, the Mitsunobu reaction ensures regioselectivity:

-

Combine benzoxazolone (1 eq), 3-phenoxypropan-1-ol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.

-

Stir at 25°C for 24 hours.

-

Concentrate and purify via flash chromatography.

One-Pot Tandem Synthesis

Recent advances enable sequential ring formation and alkylation in a single vessel:

-

Mix o-aminophenol (10 mmol), 3-phenoxypropyl bromide (1.1 eq), and phosgene (1 eq) in DCM.

-

Add Et₃N (3 eq) to deprotonate the amine and initiate cyclization.

-

Stir at reflux (40°C) for 8 hours.

-

Isolate via aqueous workup and recrystallization.

Yield : 70–77%

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| N-Alkylation | 80°C, 12 hr | 65–72 | >95% | Industrial |

| Mitsunobu | 25°C, 24 hr | 60–68 | 97% | Lab-scale |

| One-Pot | 40°C, 8 hr | 70–77 | 93% | Pilot-scale |

Key Observations :

-

N-Alkylation offers the best balance of yield and scalability for industrial production.

-

Mitsunobu coupling is preferable for sensitive substrates but requires costly reagents.

Optimization Strategies

Solvent Effects

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems:

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) achieves >95% purity.

-

Chromatography : Gradient elution (hexane → EtOAc) resolves N-alkylation byproducts.

Mechanistic Insights

Benzoxazolone Formation

Phosgene reacts with o-aminophenol to form a carbamoyl chloride intermediate, which cyclizes intramolecularly:

Alkylation Dynamics

The benzoxazolone nitrogen attacks the electrophilic terminal carbon of 3-phenoxypropyl bromide via an Sₙ2 mechanism. Steric hindrance from the phenoxy group favors linear alkylation over branching.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost |

|---|---|---|

| o-Aminophenol | 120 | 45% |

| 3-Phenoxypropyl bromide | 980 | 35% |

| Solvents/Catalysts | 200 | 20% |

Recommendation : In-house synthesis of 3-phenoxypropyl bromide reduces costs by 18%.

Waste Management

-

Phosgene route : Requires HCl scrubbing systems.

-

Mitsunobu route : Diisopropyl azodicarboxylate (DIAD) byproducts necessitate specialized disposal.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: H2 gas with Pd/C catalyst under mild pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzoxazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one, their substituents, biological activities, and research findings:

Structural and Functional Insights

- Lipophilicity and Bioavailability: The phenoxypropyl group in 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one likely increases lipophilicity compared to analogs with polar substituents (e.g., cyclic amines or trimethylammonium groups). This property may improve blood-brain barrier penetration but reduce aqueous solubility .

- Substituent Position : Activity varies significantly with substituent placement. For example, 6-position thiazole derivatives () target microbial enzymes, while 3-position modifications (e.g., cyclic amines) correlate with anticancer activity .

Pharmacological Activity Trends

- Anticancer Agents: 3-Substituted benzoxazolones with cyclic amines (e.g., piperidine) exhibit cytotoxicity by disrupting microtubule assembly or inducing apoptosis. The phenoxypropyl analog may act similarly but with altered potency due to differences in steric bulk and electronic effects .

- Antimicrobial Activity: Thiazole-containing derivatives () show selectivity for Gram-positive bacteria, likely due to interactions with bacterial cell wall synthesis enzymes. The phenoxypropyl group’s larger size may reduce this specificity .

- Enzyme Modulation: Derivatives like 5-chloro-3-substituted benzoxazolones () inhibit caspase-3, a key apoptosis regulator. Phenoxypropyl’s bulkier substituent could hinder or enhance binding depending on the target’s active site .

Biologische Aktivität

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by its unique benzoxazole ring structure combined with a phenoxypropyl substituent. The synthesis of 1,3-benzoxazol-2(3H)-one derivatives typically involves reactions such as cyclization of appropriate precursors, often utilizing methods like Mannich reactions or condensation reactions with various amines.

Biological Activity Overview

The biological activities of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one have been investigated in several studies. The key areas of focus include:

- Antimicrobial Activity

- Cytotoxicity and Anticancer Effects

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds similar to 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound's structure contributes to its effectiveness against various microbial strains.

Cytotoxicity and Anticancer Effects

The anticancer potential of benzoxazole derivatives has been extensively studied. For example, compounds similar to 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one have shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one | MCF-7 | 15 |

| A549 | 20 | |

| PC-3 | 25 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the compound's potential as an anticancer agent.

The mechanisms through which 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one exerts its biological effects are multifaceted:

- Inhibition of Quorum Sensing : Some studies suggest that benzoxazole derivatives can inhibit bacterial quorum sensing mechanisms, thereby reducing virulence and pathogenicity.

- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through pathways involving caspases and other apoptotic markers.

Case Studies

Several case studies highlight the efficacy of benzoxazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzoxazole derivatives significantly inhibited the growth of Staphylococcus aureus, indicating their potential as new antimicrobial agents.

- Cytotoxicity Assessment in Cancer Research : A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one resulted in a marked decrease in cell viability compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.